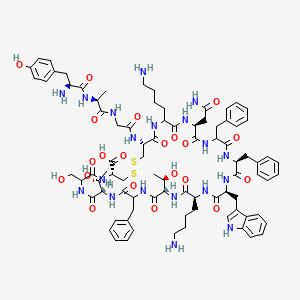![molecular formula C32H42N6O3 B8146679 N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide](/img/structure/B8146679.png)
N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UZH1 is a racemic mixture of two enantiomers, UZH1a and UZH1b. UZH1a is a potent and selective inhibitor of the enzyme methyltransferase-like 3 (METTL3), with an inhibitory concentration (IC50) of 280 nM. In contrast, UZH1b is significantly less active, with an IC50 of 28 µM . UZH1 has shown potential in modulating cellular processes through epitranscriptomic mechanisms and exhibits antitumor activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UZH1 involves a structure-based drug discovery approach. The compound is synthesized as a racemate, meaning it contains equal amounts of UZH1a and UZH1b. The specific synthetic routes and reaction conditions for UZH1 are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for UZH1 are not explicitly detailed in the available literature. it is likely that the synthesis involves standard organic chemistry techniques, including the use of protecting groups, selective functionalization, and purification steps to isolate the desired racemic mixture .
Analyse Chemischer Reaktionen
Arten von Reaktionen
UZH1 unterliegt hauptsächlich Wechselwirkungen mit METTL3 und hemmt dessen Methyltransferase-Aktivität. Die Verbindung unterliegt unter physiologischen Bedingungen keinen signifikanten Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen
Die Hemmung von METTL3 durch UZH1a wird unter biochemischen Assay-Bedingungen mit einer Potenz von 280 nM erreicht. Das Enantiomer UZH1b ist 100-mal weniger aktiv, was auf einen hohen Grad an Selektivität in der Wechselwirkung zwischen UZH1a und METTL3 hindeutet .
Hauptprodukte, die gebildet werden
Das Hauptprodukt der Wechselwirkung zwischen UZH1a und METTL3 ist die Hemmung der Methylierung von N6-Methyladenosin (m6A) in RNA. Diese Hemmung führt zu einer Reduktion des m6A-Spiegels in mRNA und beeinflusst verschiedene zelluläre Prozesse .
Wissenschaftliche Forschungsanwendungen
UZH1 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: UZH1 dient als chemische Sonde zur Untersuchung der Funktion und Regulation von METTL3 und liefert Einblicke in die Rolle der m6A-Methylierung in der RNA-Biologie
Biologie: Die Verbindung wird verwendet, um die epitranscriptomic Modulation von zellulären Prozessen zu untersuchen, einschließlich Zellwachstum, Differenzierung und Apoptose
Medizin: UZH1 hat sich als potenzielles Antitumormittel gezeigt, insbesondere bei Leukämiezellen, wo es Apoptose und Zellzyklusarrest induziert
Industrie: UZH1 kann bei der Entwicklung neuer Therapeutika verwendet werden, die auf METTL3 abzielen, und trägt zum Fortschritt der Präzisionsmedizin bei
Wirkmechanismus
UZH1 entfaltet seine Wirkung, indem es die Methyltransferase-Aktivität von METTL3 selektiv hemmt. Die Verbindung bindet an die aktive Stelle von METTL3 und verhindert die Methylierung von m6A in RNA. Diese Hemmung führt zu einer Reduktion des m6A-Spiegels, was die Stabilität und Translation von mRNA beeinflusst. Zu den nachgeschalteten Effekten gehören veränderte Genexpression, Hemmung des Zellwachstums und Induktion von Apoptose in bestimmten Krebszelllinien .
Wirkmechanismus
UZH1 exerts its effects by selectively inhibiting the methyltransferase activity of METTL3. The compound binds to the active site of METTL3, preventing the methylation of m6A in RNA. This inhibition leads to a reduction in m6A levels, affecting the stability and translation of mRNA. The downstream effects include altered gene expression, cell growth inhibition, and induction of apoptosis in certain cancer cell lines .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
UZH1a: Das aktive Enantiomer von UZH1 mit einer IC50 von 280 nM
UZH1b: Das weniger aktive Enantiomer von UZH1 mit einer IC50 von 28 µM
METTL3-Inhibitoren: Andere Verbindungen, die METTL3 hemmen, wobei UZH1a für seine hohe Selektivität und Potenz bekannt ist
Einzigartigkeit
Die hohe Selektivität und Potenz von UZH1a machen es zu einem einzigartigen METTL3-Inhibitor im Vergleich zu anderen ähnlichen Verbindungen. Seine Fähigkeit, die m6A-Methylierung in RNA zu modulieren und Apoptose in bestimmten Krebszelllinien zu induzieren, unterstreicht sein Potenzial als wertvolles Werkzeug in der epitranscriptomic Forschung und Krebstherapie .
Eigenschaften
IUPAC Name |
N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N6O3/c1-31(2)12-15-37(16-13-31)20-25-9-10-26(27(39)17-25)30(40)34-21-32(41)11-6-14-38(22-32)29-18-28(35-23-36-29)33-19-24-7-4-3-5-8-24/h3-5,7-10,17-18,23,39,41H,6,11-16,19-22H2,1-2H3,(H,34,40)(H,33,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYRDVXYAOGDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NCC3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8146604.png)

![2-[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione](/img/structure/B8146618.png)
![N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B8146624.png)




![tert-Butyl (benzo[d]thiazol-6-ylmethyl)carbamate](/img/structure/B8146653.png)




![(R)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B8146694.png)
